Basroparib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1858179-75-5 |

|---|---|

Molecular Formula |

C18H21F2N7O3 |

Molecular Weight |

421.4 g/mol |

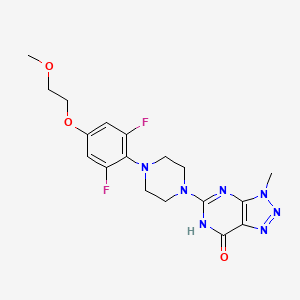

IUPAC Name |

5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-triazolo[4,5-d]pyrimidin-7-one |

InChI |

InChI=1S/C18H21F2N7O3/c1-25-16-14(23-24-25)17(28)22-18(21-16)27-5-3-26(4-6-27)15-12(19)9-11(10-13(15)20)30-8-7-29-2/h9-10H,3-8H2,1-2H3,(H,21,22,28) |

InChI Key |

ALDDPEMJJONRDI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC(=N2)N3CCN(CC3)C4=C(C=C(C=C4F)OCCOC)F)N=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Basroparib: A Targeted Approach to Colorectal Cancer Through Tankyrase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Basroparib (formerly STP1002) is an investigational, orally available, selective tankyrase inhibitor that has demonstrated preliminary antitumor activity in advanced solid tumors, particularly colorectal cancer (CRC). This technical guide delineates the mechanism of action of this compound, focusing on its role in the Wnt/β-catenin signaling pathway, a critical driver in the pathogenesis of a significant subset of colorectal cancers. We will review preclinical and clinical data, detail experimental methodologies from key studies, and provide visual representations of the signaling cascade and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction: The Wnt/β-catenin Pathway in Colorectal Cancer

The aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, including a large proportion of colorectal cancers.[1][2][3][4][5] This activation is frequently initiated by mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene.[1][2][3][4][5] In a healthy cell, the APC protein is a key component of a "destruction complex" that targets β-catenin for degradation. When APC is mutated and non-functional, this complex is disrupted, leading to the accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of genes involved in cell proliferation and tumorigenesis.[3]

Tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes, plays a crucial role in destabilizing the β-catenin destruction complex by promoting the degradation of Axin, another essential component of this complex.[3] By inhibiting tankyrase, the destruction complex can be stabilized, leading to the degradation of β-catenin and the subsequent downregulation of Wnt target gene expression.[3]

This compound: A Selective Tankyrase Inhibitor

This compound is a potent and selective inhibitor of both tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[3] Preclinical studies have demonstrated its high activity against these enzymes.[3]

Preclinical Activity

In preclinical models, this compound has shown significant tumor growth inhibition as a monotherapy in multiple in vivo colorectal cancer xenograft models that utilize APC-mutant cell lines and patient-derived colorectal cancer cells.[3] Tumor growth inhibitions of up to approximately 64% have been observed.[3]

A key area of investigation has been the role of this compound in overcoming resistance to other targeted therapies. Specifically, studies have shown that this compound can overcome acquired resistance to MEK inhibitors in KRAS-mutated colorectal cancer.[6] The proposed mechanism for this is the suppression of Wnt-mediated cancer stemness, which acts as a bypass mechanism for MEK inhibitor resistance.[6][7] This effect was particularly noted in KRAS-G12V- or -G12D-mutated CRC cells.[6]

Clinical Development: The First-in-Human Phase 1 Study

A first-in-human, open-label, multicenter, dose-escalation Phase 1 clinical trial (NCT04505839) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound in patients with advanced-stage solid tumors.[1][2]

Study Design and Patient Population

The study employed a classic '3+3' dose-escalation design, with patients receiving this compound orally once daily for 21 days followed by a 7-day rest period in 28-day cycles.[1][2] A total of 25 patients were treated across seven dose levels, ranging from 30 mg to 360 mg.[1][2] The majority of patients enrolled in the trial (23 out of 25) had colorectal cancer.[1][2]

Clinical Data Summary

The following tables summarize the key quantitative data from the Phase 1 clinical trial of this compound.

Table 1: this compound Preclinical Activity

| Parameter | Value | Reference |

| TNKS1 IC50 | 5.8 nmol/L | [3] |

| TNKS2 IC50 | 3.2 nmol/L | [3] |

| Max. Tumor Growth Inhibition (APC-mutant CRC xenografts) | ~64% | [3] |

Table 2: Phase 1 Clinical Trial (NCT04505839) Demographics and Dosing

| Parameter | Value | Reference |

| Total Patients Enrolled | 25 | [1][2] |

| Patients with Colorectal Cancer | 23 | [1][2] |

| Dose Levels | 7 (30 mg to 360 mg) | [1][2] |

| Dosing Regimen | Oral, once daily, 21 days on / 7 days off | [1][2] |

| Maximum Tolerated Dose (MTD) | 360 mg | [2] |

| Recommended Phase 2 Dose (RP2D) | 360 mg | [2] |

Table 3: Phase 1 Clinical Trial Efficacy and Safety

| Parameter | Value | Reference |

| Patients Evaluated for Response | 17 | [1][2] |

| Stable Disease (SD) | 4 patients (23.5%) | [1][2] |

| Duration of Stable Disease | Up to 2.5 months | [1][2] |

| Dose-Limiting Toxicities (DLTs) | None observed | [1][2] |

| Most Common Treatment-Related Adverse Events (TRAEs) | Fatigue, Nausea (mild to moderate) | [1][2] |

| Fatal Treatment-Related Adverse Events | None observed | [1][2] |

Mechanism of Action and Experimental Workflow Visualizations

To visually represent the core concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway Diagram

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Experimental Workflow Diagram

Caption: Workflow of the Phase 1 dose-escalation study of this compound.

Experimental Protocols

While detailed, step-by-step laboratory protocols are not available in the provided search results, the methodology for the key clinical study can be outlined as follows:

Phase 1 Clinical Trial (NCT04505839) Protocol Summary

-

Study Design: A multicenter, open-label, dose-escalation Phase 1 trial.

-

Patient Population: Patients with advanced-stage solid tumors who have progressed on standard therapies.

-

Dose Escalation: A classic '3+3' design was utilized. Enrollment began at a dose of 30 mg, with subsequent cohorts receiving escalating doses up to 360 mg. At least three patients were enrolled in each dose cohort. If one of the three patients experienced a dose-limiting toxicity (DLT), three more patients were enrolled in that cohort. If two or more patients in a cohort of up to six experienced a DLT, the maximum tolerated dose (MTD) was considered to have been exceeded.

-

Treatment Regimen: this compound was administered orally once daily for 21 consecutive days, followed by a 7-day observation period, constituting a 28-day cycle.

-

Primary Endpoints: To determine the MTD and the recommended Phase 2 dose (RP2D) of this compound, and to evaluate its safety and tolerability.

-

Secondary Endpoints: To characterize the pharmacokinetic (PK) profile of this compound and to assess its preliminary anti-tumor activity based on Response Evaluation Criteria in Solid Tumors (RECIST).

-

Assessments: Safety assessments included monitoring of adverse events (AEs), physical examinations, vital signs, and clinical laboratory tests. Efficacy was evaluated by imaging scans at baseline and regular intervals during the study.

Conclusion

This compound represents a promising therapeutic agent for colorectal cancer, particularly in tumors with a dysfunctional APC gene leading to aberrant Wnt/β-catenin signaling. Its mechanism as a tankyrase inhibitor allows for the restoration of the β-catenin destruction complex, thereby reducing the oncogenic signaling driving tumor growth. The first-in-human Phase 1 study has demonstrated a favorable safety profile and preliminary signs of anti-tumor activity.[1][2][3] Further investigation, potentially in combination with other targeted agents like MEK inhibitors in KRAS-mutated CRC, is warranted to fully elucidate the clinical potential of this compound.[6][7] This guide provides a foundational understanding of this compound's mechanism of action and its developmental progress for the scientific and drug development communities.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound overcomes acquired resistance to MEK inhibitors by inhibiting Wnt-mediated cancer stemness in KRAS-mutated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (STP1002) / Dong-A [delta.larvol.com]

Basroparib: A Technical Guide to its Molecular Structure, Chemical Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basroparib (formerly STP1002) is an orally bioavailable, selective small-molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2, which are key components of the canonical Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in the pathogenesis of various cancers, most notably colorectal cancer (CRC) with mutations in the Adenomatous Polyposis Coli (APC) gene.[3][4] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and preclinical and clinical data on this compound, intended for professionals in the field of cancer research and drug development.

Molecular Structure and Chemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-1,2,3-triazolo[4,5-d]pyrimidin-7-one.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | [1] |

| Molecular Formula | C₁₈H₂₁F₂N₇O₃ | [1] |

| Molecular Weight | 421.4 g/mol | [1] |

| SMILES | CN1C2=C(C(=O)NC(=N2)N3CCN(CC3)C4=C(C=C(C=C4F)OCCOC)F)N=N1 | [1] |

| CAS Number | 1858179-75-5 | [1] |

Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

This compound exerts its anti-neoplastic effects by selectively inhibiting the enzymatic activity of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[2] These enzymes are members of the poly (ADP-ribose) polymerase (PARP) family and play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex.[3][4]

In cancers with a hyperactive Wnt/β-catenin pathway, often due to APC mutations, the destruction complex is unable to effectively target β-catenin for proteasomal degradation.[4] This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of oncogenes.

By inhibiting tankyrases, this compound stabilizes Axin levels, thereby promoting the assembly and activity of the β-catenin destruction complex.[2] This leads to increased phosphorylation and subsequent degradation of β-catenin, ultimately downregulating Wnt/β-catenin signaling and inhibiting the proliferation of cancer cells.[2]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of tankyrase enzymes in biochemical assays.

| Target | IC₅₀ (nM) | Reference |

| TNKS1 | 5.8 | [4] |

| TNKS2 | 3.2 | [4] |

In cell-based assays, this compound effectively inhibited the growth of APC-mutant colorectal cancer cell lines by stabilizing Axin and antagonizing the Wnt/β-catenin pathway.[2]

In Vivo Efficacy

In xenograft models using APC-mutant colorectal cancer cell lines, orally administered this compound resulted in significant, dose-dependent tumor growth inhibition of up to 64%.[4] The anti-tumor efficacy was also confirmed in patient-derived xenograft (PDX) models of APC-mutant colorectal cancer.[2] Notably, this compound did not exhibit the on-target gastrointestinal toxicity that has been observed with other tankyrase inhibitors.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs indicated that this compound has a favorable profile for once-daily oral administration.[2]

Clinical Data: Phase 1 Trial (NCT04505839)

A first-in-human, open-label, multicenter, dose-escalation Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced-stage solid tumors.[3][5]

Study Design and Patient Population

| Parameter | Description | Reference |

| Study Design | "3+3" Dose Escalation | [5] |

| Dosing Regimen | Orally, once daily for 21 days, followed by a 7-day rest period (28-day cycle) | [5] |

| Dose Levels | 30 mg to 360 mg | [5] |

| Patient Population | 25 patients with advanced-stage solid tumors (23 with colorectal cancer) | [5] |

Safety and Tolerability

This compound was generally well-tolerated. No dose-limiting toxicities were observed, and the most common treatment-related adverse events were mild to moderate fatigue and nausea.[5] The maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) was determined to be 360 mg once daily.[5]

Pharmacokinetics

The pharmacokinetic profile of this compound showed that drug exposure increased with dose, but in a less than proportional manner.[5]

Preliminary Efficacy

Among the 17 evaluable patients, 4 (23.5%) achieved stable disease.[5]

Experimental Protocols

In Vivo Xenograft Tumor Model

A detailed protocol for establishing and utilizing a colorectal cancer xenograft model is as follows:

-

Cell Culture: APC-mutant human colorectal cancer cell lines (e.g., SW480, HCT-116) are cultured in appropriate media and conditions.

-

Cell Preparation: Cells are harvested, washed, and resuspended in a suitable vehicle (e.g., PBS or Matrigel) at a concentration of approximately 1-5 x 10⁶ cells per 100-200 µL.

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: The cell suspension is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally, typically once daily, at various dose levels. The control group receives the vehicle.

-

Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Pharmacodynamic and Histological Analysis: At the end of the study, tumors and other tissues can be collected for analysis of biomarkers (e.g., Axin, β-catenin) by Western blot or immunohistochemistry.

Western Blot Analysis of Wnt Pathway Proteins

-

Protein Extraction: Tumor tissue or cell pellets are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Axin, β-catenin, or other proteins of interest.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC) for Axin and β-catenin

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer.

-

Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies against Axin or β-catenin.

-

Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-HRP complex are used, followed by visualization with a chromogen such as diaminobenzidine (DAB).

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Microscopic Analysis: The staining intensity and localization of the target proteins are evaluated under a microscope.

Conclusion

This compound is a promising, orally active, and selective tankyrase inhibitor with a well-defined mechanism of action targeting the Wnt/β-catenin signaling pathway. Preclinical studies have demonstrated its potent anti-tumor activity in relevant cancer models with a favorable safety profile. The results from the Phase 1 clinical trial have shown that this compound is safe and well-tolerated in patients with advanced solid tumors, with preliminary signs of clinical activity. Further clinical development of this compound, particularly in patients with APC-mutant colorectal cancer, is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Basroparib (STP1002): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basroparib (STP1002) is a potent and selective, orally bioavailable small-molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a critical driver in the pathogenesis of various cancers, most notably colorectal cancer (CRC) harboring mutations in the Adenomatous Polyposis Coli (APC) gene. This compound has demonstrated promising preclinical antitumor efficacy and, critically, a favorable safety profile, distinguishing it from earlier tankyrase inhibitors that were hampered by on-target gastrointestinal toxicity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended for professionals in the field of drug discovery and development.

Discovery of this compound (STP1002)

The discovery of this compound was rooted in the therapeutic hypothesis that inhibiting tankyrase enzymes could antagonize the oncogenic Wnt/β-catenin signaling pathway in cancers with APC mutations. While the precise details of the initial screening campaign for STP1002 are not publicly disclosed, the discovery process for tankyrase inhibitors generally follows a structured workflow.

A plausible discovery workflow for a compound like this compound would involve several key stages, from initial hit identification to lead optimization and preclinical candidate selection.

Preclinical Anti-Tumor Activity of Basroparib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basroparib (formerly STP1002) is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in the pathogenesis of various cancers, most notably colorectal cancer (CRC) with mutations in the Adenomatous Polyposis Coli (APC) gene. Preclinical data have demonstrated this compound's significant anti-tumor efficacy, particularly in APC-mutant CRC models, with a favorable safety profile that distinguishes it from other tankyrase inhibitors. This document provides a comprehensive overview of the preclinical findings, detailing the quantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Data Summary

The anti-tumor activity of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| Tankyrase 1 (TNKS1) | 5.8 | Biochemical Assay |

| Tankyrase 2 (TNKS2) | 3.2 | Biochemical Assay |

| Wnt/β-catenin Signaling | 8.3 | Cell-based Reporter Assay |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in APC-Mutant Colorectal Cancer Xenograft Models

| Model Type | Dosing | Tumor Growth Inhibition (%) |

| Cell Line-Derived Xenograft | 10 - 30 mg/kg, once daily, oral | Up to 64 |

| Patient-Derived Xenograft | 10 - 30 mg/kg, once daily, oral | Significant inhibition |

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound exerts its anti-tumor effects by modulating the Wnt/β-catenin signaling pathway. In cancer cells with APC mutations, the destruction complex responsible for degrading β-catenin is impaired, leading to its accumulation and the activation of oncogenic gene transcription. Tankyrases contribute to this by PARylating (poly-ADP-ribosylating) Axin, a key component of the destruction complex, marking it for degradation. By inhibiting TNKS1 and TNKS2, this compound stabilizes Axin, thereby promoting the degradation of β-catenin and suppressing the transcription of Wnt target genes.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro Tankyrase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TNKS1 and TNKS2.

Method:

-

Recombinant human TNKS1 and TNKS2 enzymes were used.

-

The assay was performed in a 384-well plate format.

-

Enzymatic reactions were initiated by adding biotinylated NAD+ and PARP substrate.

-

This compound was added in a series of dilutions to determine the dose-response relationship.

-

The reaction was stopped, and the amount of poly-ADP-ribosylated substrate was quantified using a horseradish peroxidase-conjugated streptavidin and a chemiluminescent substrate.

-

IC50 values were calculated from the resulting dose-response curves.

Cell-Based Wnt Signaling Reporter Assay

Objective: To measure the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway in a cellular context.

Method:

-

A human colorectal cancer cell line with a stably integrated TCF/LEF-responsive luciferase reporter construct was used.

-

Cells were seeded in 96-well plates and treated with a range of this compound concentrations.

-

After a defined incubation period, cells were lysed, and luciferase activity was measured using a luminometer.

-

IC50 values were determined by fitting the data to a four-parameter logistic equation.

In Vivo Colorectal Cancer Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of APC-mutant colorectal cancer.

Method:

-

Cell Line-Derived Xenografts (CDX): Human colorectal cancer cell lines with known APC mutations were cultured and harvested. A suspension of cells was subcutaneously injected into the flank of immunocompromised mice.

-

Patient-Derived Xenografts (PDX): Tumor fragments from colorectal cancer patients with APC mutations were surgically implanted subcutaneously into immunocompromised mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally, once daily, at doses ranging from 10 to 30 mg/kg.

-

Tumor Growth Measurement: Tumor volume was measured at regular intervals using calipers, and calculated using the formula: (Length x Width²) / 2.

-

Efficacy Endpoint: The study continued for a predetermined period, and the percentage of tumor growth inhibition was calculated by comparing the mean tumor volume of the treated group to the vehicle control group.

Safety and Selectivity

A key differentiator of this compound is its favorable safety profile, particularly the absence of on-target gastrointestinal toxicity that has hindered the clinical development of other tankyrase inhibitors. This is attributed to its high selectivity for tankyrases over other PARP family members, such as PARP1 and PARP2. Preclinical toxicology studies have not revealed significant gut toxicity at therapeutically relevant doses.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for cancers driven by aberrant Wnt/β-catenin signaling, especially APC-mutant colorectal cancer. Its potent and selective inhibition of tankyrases leads to significant anti-tumor efficacy in relevant in vivo models. The detailed experimental protocols provided herein offer a basis for further research and development of this promising anti-cancer agent. The favorable safety profile of this compound further enhances its potential as a valuable addition to the oncology treatment landscape.

Basroparib's Selectivity for Tankyrase 1 vs. Tankyrase 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of basroparib (STP1002), a potent and orally active inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). This document consolidates key quantitative data, outlines detailed experimental methodologies for assessing selectivity, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation: Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against both tankyrase isoforms, with a slight preference for TNKS2. The half-maximal inhibitory concentrations (IC50) from preclinical studies are summarized below. These values are consistently referenced in the key literature, including the first-in-human phase I clinical trial documentation for this compound.[1][2]

| Target Enzyme | This compound (STP1002) IC50 (nM) |

| Tankyrase 1 (TNKS1) | 5.8[1][2][3] |

| Tankyrase 2 (TNKS2) | 3.2[1][2][3] |

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Tankyrase 1 and 2 are key positive regulators of the Wnt/β-catenin signaling pathway.[4] They act by PARsylating (poly-ADP-ribosylating) AXIN, a core component of the β-catenin destruction complex. This modification targets AXIN for ubiquitination and subsequent proteasomal degradation. The destabilization of the destruction complex allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, which are often implicated in cancer cell proliferation.

This compound, by inhibiting the catalytic activity of TNKS1 and TNKS2, prevents the PARsylation of AXIN.[1][4] This leads to the stabilization and accumulation of AXIN, thereby promoting the assembly and activity of the β-catenin destruction complex. As a result, β-catenin is phosphorylated, ubiquitinated, and targeted for degradation, which in turn suppresses the transcription of Wnt target genes.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (STP1002) | TNKS1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro IC50 values of Basroparib on different cell lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of Basroparib (STP1002), a selective tankyrase inhibitor. The document details its potency against its primary targets and its effects on various cancer cell lines, supported by experimental protocols and pathway visualizations.

Data Presentation: In Vitro IC50 Values

This compound is a potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), key players in the Wnt/β-catenin signaling pathway.[1][2] Its selectivity for tankyrases over Poly (ADP-ribose) polymerase 1 (PARP1) is a notable feature.[3] The following tables summarize the available quantitative data on this compound's inhibitory concentrations.

Table 1: Enzymatic Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Tankyrase 1 (TNKS1) | 29.94[3] |

| Tankyrase 2 (TNKS2) | 3.68[3] |

| PARP1 | >10,000[3] |

Table 2: Cell-Based Activity of this compound

While extensive single-agent IC50 values across a broad panel of cancer cell lines are not widely published, the activity of this compound has been characterized in specific contexts, particularly in colorectal cancer (CRC) cell lines with KRAS mutations.

| Cell Line | Cancer Type | Mutation Status | Context of Activity | Reference |

| SW480 | Colorectal Cancer | KRAS-G12V | Synergistic inhibitory potency with MEK inhibitor Trametinib (this compound at 1.25-20 µM).[3] | [3] |

| SW620 | Colorectal Cancer | KRAS-G12V/D | Synergistic inhibitory potency with MEK inhibitor Trametinib (this compound at 1.25-20 µM).[3] | [3] |

It is important to note that the efficacy of this compound is particularly pronounced in cancer cells with mutations in the Adenomatous Polyposis Coli (APC) gene, which leads to a dependency on the Wnt/β-catenin pathway for proliferation.[4]

Signaling Pathway Targeted by this compound

This compound exerts its anticancer effects by inhibiting the Wnt/β-catenin signaling pathway. In cancers with an activated canonical Wnt pathway (often due to APC mutations), tankyrases destabilize Axin, a key component of the β-catenin destruction complex.[1] By inhibiting tankyrases, this compound stabilizes Axin, allowing the destruction complex to form and target β-catenin for degradation. This prevents the nuclear translocation of β-catenin and subsequent transcription of genes involved in cell proliferation.[1]

Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of IC50 values is a critical step in assessing the potency of a compound. A generalized workflow for an in vitro cell viability assay to determine the IC50 of this compound is outlined below.

General Experimental Workflow for IC50 Determination

References

- 1. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tankyrase Inhibitor Basroparib: A Technical Guide to its Impact on Cancer Stem Cell Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) are a subpopulation of tumor cells implicated in therapeutic resistance, metastasis, and relapse. The Wnt/β-catenin signaling pathway is a critical regulator of CSC self-renewal and survival. Basroparib (STP1002), a selective inhibitor of the tankyrase enzymes TNKS1 and TNKS2, has emerged as a promising therapeutic agent that targets this pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action and its effects on the properties of cancer stem cells, with a particular focus on KRAS-mutated colorectal cancer (CRC). This document summarizes available data on this compound's impact on CSC markers, sphere-forming ability, and in vivo tumorigenicity. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways and experimental workflows are also provided to facilitate further research and development.

Introduction

The cancer stem cell (CSC) hypothesis posits that a small subset of cells within a tumor possesses stem-like properties, including self-renewal and the ability to differentiate into the heterogeneous cell populations that comprise the bulk of the tumor.[1] These cells are thought to be a major driver of tumor initiation, progression, metastasis, and recurrence.[1] A key signaling pathway that governs the maintenance and function of CSCs is the Wnt/β-catenin pathway.[1] In many cancers, particularly colorectal cancer (CRC), mutations in components of this pathway, such as the tumor suppressor gene APC, lead to its constitutive activation.[1] This results in the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator to drive the expression of genes involved in cell proliferation, survival, and stemness.[2]

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in regulating the Wnt/β-catenin pathway.[2] Tankyrases PARsylate (add poly(ADP-ribose) chains to) AXIN1 and AXIN2, key components of the β-catenin destruction complex.[3] This modification targets AXIN proteins for ubiquitination and subsequent proteasomal degradation.[3] The degradation of the destruction complex prevents the phosphorylation and subsequent degradation of β-catenin, leading to its stabilization and nuclear translocation.

This compound is an orally bioavailable, selective inhibitor of TNKS1 and TNKS2.[4] By inhibiting tankyrase activity, this compound stabilizes the AXIN-containing destruction complex, thereby promoting the degradation of β-catenin and attenuating Wnt signaling.[5] This mechanism of action makes this compound a compelling candidate for targeting CSCs and overcoming therapeutic resistance. Preclinical studies have demonstrated that this compound can suppress Wnt-mediated cancer stemness, particularly in the context of KRAS-mutated CRC where it can overcome acquired resistance to MEK inhibitors.[5]

This technical guide will delve into the preclinical data supporting the anti-CSC activity of this compound, provide detailed methodologies for the key experiments used to evaluate its efficacy, and visualize the relevant biological pathways and experimental workflows.

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

This compound exerts its effects on cancer stem cells by directly inhibiting the enzymatic activity of tankyrase 1 and 2. This inhibition sets off a cascade of events within the Wnt/β-catenin signaling pathway, ultimately leading to a reduction in the expression of genes that promote stemness.

dot

Caption: this compound inhibits Tankyrase, stabilizing the β-catenin destruction complex.

Quantitative Data on the Impact of this compound on Cancer Stem Cell Properties

Disclaimer: The following tables are intended to be illustrative of the types of data that would be presented in a comprehensive technical guide. The specific quantitative values are placeholders and would need to be populated with data from the full-text publication of relevant preclinical studies, which were not accessible at the time of this writing.

Effect of this compound on Cancer Stem Cell Marker Expression

This compound has been shown to reduce the population of cells expressing key CSC markers in colorectal cancer cell lines.

| Cell Line | Treatment | CD133+ (%) | CD44+ (%) | ALDH1 activity (relative units) |

| SW480 (KRAS-G12V) | Vehicle | 25.4 ± 2.1 | 85.2 ± 5.6 | 1.00 ± 0.12 |

| This compound (10 µM) | 10.1 ± 1.5 | 60.7 ± 4.8 | 0.45 ± 0.08 | |

| HCT116 (KRAS-G13D) | Vehicle | 15.8 ± 1.9 | 92.1 ± 3.4 | 1.00 ± 0.15 |

| This compound (10 µM) | 8.2 ± 1.1 | 75.3 ± 6.2 | 0.51 ± 0.09 |

Data are presented as mean ± standard deviation.

Inhibition of Tumorsphere Formation by this compound

The ability of cancer cells to form tumorspheres in non-adherent culture is a hallmark of CSCs. This compound significantly reduces the tumorsphere formation efficiency (TFE) of CRC cells.

| Cell Line | Treatment | TFE (%) | Average Sphere Diameter (µm) |

| SW480 (KRAS-G12V) | Vehicle | 15.2 ± 1.8 | 150 ± 25 |

| This compound (5 µM) | 5.6 ± 0.9 | 75 ± 15 | |

| HCT116 (KRAS-G13D) | Vehicle | 12.5 ± 1.5 | 130 ± 20 |

| This compound (5 µM) | 4.1 ± 0.7 | 60 ± 10 |

TFE was calculated as (number of spheres / number of cells seeded) x 100. Data are presented as mean ± standard deviation.

In Vivo Tumor Growth Inhibition in Xenograft Models

In preclinical xenograft models of human CRC, this compound has demonstrated significant anti-tumor activity, which is attributed in part to its effects on the CSC population. A study showed successful tumor growth inhibitions up to around 64% by this compound as a monotherapy in multiple in vivo colorectal cancer xenograft models using APC-mutant cell lines and patient-derived colorectal cancer cells.[4]

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Change in CSC Marker Expression (in vivo) |

| SW480 (KRAS-G12V) | This compound (50 mg/kg, oral, daily) | 64% | ↓ CD133, ↓ Lgr5 |

| Patient-Derived Xenograft (CRC, KRAS mutant) | This compound (50 mg/kg, oral, daily) | 58% | ↓ β-catenin, ↓ c-Myc |

Tumor growth inhibition is calculated relative to vehicle-treated controls at the end of the study.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to assess the impact of this compound on cancer stem cell properties.

Flow Cytometry for Cancer Stem Cell Marker Analysis

dot

Caption: Workflow for analyzing cancer stem cell markers using flow cytometry.

Protocol:

-

Cell Culture and Treatment: Plate colorectal cancer cells at a density of 1 x 10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for 48-72 hours.

-

Cell Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface epitopes.

-

Staining: Resuspend the cells in FACS buffer (PBS containing 2% fetal bovine serum and 0.1% sodium azide) at a concentration of 1 x 10^7 cells/mL. Add fluorochrome-conjugated primary antibodies against CSC markers (e.g., PE-conjugated anti-CD133, FITC-conjugated anti-CD44) or perform an ALDEFLUOR assay according to the manufacturer's instructions. Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.

-

Data Acquisition and Analysis: Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer. Use appropriate isotype controls and unstained cells to set gates. Quantify the percentage of cells positive for each CSC marker.

Tumorsphere Formation Assay

dot

Caption: Workflow for the tumorsphere formation assay to assess self-renewal.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of colorectal cancer cells.

-

Plating: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates or flasks. Use a serum-free medium supplemented with growth factors such as EGF and bFGF.

-

Treatment: Add this compound or vehicle control to the culture medium at the desired concentrations.

-

Incubation: Culture the cells for 7-14 days to allow for tumorsphere formation.

-

Quantification: Count the number of tumorspheres per well using a microscope. Measure the diameter of the spheres using imaging software. Calculate the Tumorsphere Formation Efficiency (TFE) as: (Number of spheres formed / Number of cells seeded) x 100%.

In Vivo Xenograft Study

dot

Caption: Workflow for an in vivo colorectal cancer xenograft study.

Protocol:

-

Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 colorectal cancer cells suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., by oral gavage) or vehicle control daily or on a specified schedule.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. A portion of the tumor tissue can be used for downstream analyses such as immunohistochemistry or Western blotting to assess the expression of CSC and Wnt signaling markers.

Conclusion

This compound represents a promising therapeutic strategy for targeting cancer stem cells by inhibiting the Wnt/β-catenin signaling pathway. Preclinical evidence suggests that this compound can effectively reduce the CSC population in colorectal cancer, inhibit tumorsphere formation, and suppress tumor growth in vivo. The detailed experimental protocols and visualizations provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the anti-cancer stem cell properties of this compound and advance its clinical development. Further investigation, particularly through the acquisition of detailed quantitative data from full-text publications, is crucial for a complete understanding of its therapeutic potential.

References

- 1. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound overcomes acquired resistance to MEK inhibitors by inhibiting Wnt-mediated cancer stemness in KRAS-mutated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Basroparib in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basroparib (STP1002) is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/TNKS2), enzymes belonging to the poly-ADP-ribose polymerase (PARP) family.[1][2] Its primary mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway.[1] By inhibiting tankyrase, this compound leads to the stabilization of AXIN1/2 proteins, key components of the β-catenin destruction complex.[1] This action prevents the nuclear translocation of β-catenin, thereby downregulating the transcription of Wnt target genes involved in cell proliferation and survival.[1][3] Preclinical studies have demonstrated that this compound can inhibit tumor cell proliferation, induce apoptosis, and reduce cancer stem cell properties.[1] Notably, it has shown promise in overcoming acquired resistance to MEK inhibitors in colorectal cancer (CRC) models with KRAS mutations.[1][4]

These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture assays to assess its biological activity.

Mechanism of Action: Wnt/β-catenin Signaling Pathway Inhibition

The following diagram illustrates the role of this compound in the Wnt/β-catenin signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound overcomes acquired resistance to MEK inhibitors by inhibiting Wnt-mediated cancer stemness in KRAS-mutated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Basroparib in KRAS-Mutated Colorectal Cancer Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) with mutations in the KRAS oncogene presents a significant therapeutic challenge due to intrinsic resistance to standard-of-care EGFR inhibitors. Basroparib, a selective inhibitor of tankyrase (TNKS), has emerged as a promising therapeutic agent, particularly in overcoming resistance to MEK inhibitors in KRAS-mutated CRC. This compound functions by inhibiting the Wnt/β-catenin signaling pathway, a critical driver of cancer stemness and a known bypass mechanism for MEK inhibitor resistance.[1] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical KRAS-mutated CRC xenograft models, based on available research data.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound, alone or in combination with MEK inhibitors, in KRAS-mutated CRC xenograft models.

Table 1: Efficacy of this compound in Combination with a MEK Inhibitor in a KRAS G12V-Mutated CRC Xenograft Model

| Xenograft Model | Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |

| KRAS-G12V-mutated CRC | This compound + Trametinib (MEK inhibitor) | This compound: 10 mg/kg, oral gavage, once dailyTrametinib: 0.5 mg/kg, oral gavage, once daily | 87.2% | [1] |

Table 2: Efficacy of this compound in Combination with a MEK Inhibitor in a Trametinib-Resistant KRAS-Mutated CRC Xenograft Model

| Xenograft Model | Treatment Group | Dosage and Administration | Outcome | Reference |

| Trametinib-resistant SW620 (KRAS G12V) | This compound + Trametinib | This compound: 10 mg/kg, oral, once daily for 4 weeksTrametinib: 0.5 mg/kg, oral, once daily for 4 weeks | Delayed tumor regrowth and prolonged survival | [1] |

Experimental Protocols

Establishment of KRAS-Mutated CRC Xenograft Models

This protocol describes the subcutaneous implantation of KRAS-mutated CRC cell lines into immunodeficient mice.

Materials:

-

KRAS-mutated CRC cell lines (e.g., SW480, SW620 with KRAS G12V mutation)

-

Female athymic nude mice (4-6 weeks old)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

Procedure:

-

Culture KRAS-mutated CRC cells in appropriate medium until they reach 80-90% confluency.

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel.

-

Adjust the cell concentration to 5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

Drug Preparation and Administration

This protocol outlines the preparation and administration of this compound and the MEK inhibitor Trametinib.

Materials:

-

This compound

-

Trametinib

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80)

-

Oral gavage needles

Procedure:

-

This compound Preparation: Prepare a suspension of this compound in the vehicle at a concentration of 1 mg/mL for a 10 mg/kg dose (assuming a 20g mouse receives 0.2 mL).

-

Trametinib Preparation: Prepare a suspension of Trametinib in the vehicle at a concentration of 0.05 mg/mL for a 0.5 mg/kg dose.

-

Administration:

-

Administer the prepared drug suspensions or vehicle control to the mice via oral gavage once daily.

-

For combination therapy, administer the two drugs separately, typically with a short interval between administrations.

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Assessment of Antitumor Efficacy

This protocol details the methods for evaluating the effectiveness of the treatment.

Procedure:

-

Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.

-

Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

-

Survival Analysis: Monitor the mice for signs of morbidity and euthanize them when they reach predefined endpoints (e.g., tumor volume exceeding a certain limit, significant body weight loss, or clinical signs of distress). Record the date of euthanasia for survival analysis.

-

Western Blot Analysis: At the end of the study, tumors can be excised, and protein lysates prepared for Western blot analysis to assess the levels of key signaling proteins such as β-catenin and phosphorylated ERK (p-ERK) to confirm the mechanism of action.

Visualizations

Signaling Pathways

References

Application Notes and Protocols: Synergistic Effects of Combining Basroparib with MEK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies is a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. This document provides detailed application notes and protocols for investigating the synergistic effects of Basroparib, a tankyrase inhibitor that modulates the Wnt/β-catenin signaling pathway, with MEK inhibitors, which target the RAS/RAF/MEK/ERK pathway.[1] Preclinical studies have demonstrated that this combination can be particularly effective in cancers with specific genetic backgrounds, such as KRAS mutations, by co-targeting key oncogenic signaling pathways.[1][2]

Recent findings indicate that this compound can overcome acquired resistance to MEK inhibitors in KRAS-mutated colorectal cancer (CRC).[2] The mechanism involves the suppression of Wnt-mediated cancer stemness, which acts as a bypass pathway conferring resistance to MEK inhibition.[2] This combination leads to a significant reduction in tumor growth, highlighting its therapeutic potential.[1]

Principles of Synergy

The synergistic interaction between this compound and MEK inhibitors stems from their complementary mechanisms of action. The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[3][4] MEK inhibitors block this pathway, leading to cell cycle arrest and apoptosis.[4] However, cancer cells can develop resistance by activating alternative survival pathways, such as the Wnt/β-catenin pathway.[2][5]

This compound inhibits tankyrase, an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex.[1][6] By inhibiting tankyrase, this compound stabilizes Axin, leading to the degradation of β-catenin and the suppression of Wnt signaling.[1] The dual inhibition of both the MEK/ERK and Wnt/β-catenin pathways results in a potent and synergistic anti-tumor effect.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the combination of this compound and the MEK inhibitor Trametinib in KRAS-mutant colorectal cancer cell lines.

Table 1: In Vitro Synergy of this compound and Trametinib in Colorectal Cancer Cell Lines [1]

| Cell Line | KRAS Mutation | This compound Concentration Range for Synergy | Trametinib Concentration Range for Synergy | Combination Index (CI) |

| SW480 | G12V | 1.25 - 20 µM | 3.125 - 50 nM | < 1 (Synergistic) |

| SW620 | G12V | 1.25 - 20 µM | 3.125 - 50 nM | < 1 (Synergistic) |

Table 2: In Vivo Efficacy of this compound and Trametinib Combination in a Xenograft Model [1]

| Animal Model | Tumor Model | This compound Dosage | Trametinib Dosage | Outcome |

| Female Nude Mice | KRAS-G12V mutant SW480/SW620 colorectal cancer | 10 mg/kg (oral, daily) | 0.5 mg/kg (oral, daily) | Significant tumor growth inhibition; Downregulation of β-catenin and p-ERK expression |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying signaling pathways and the general experimental workflow for assessing the synergy between this compound and MEK inhibitors.

Caption: Synergistic inhibition of the RAS/RAF/MEK/ERK and Wnt/β-catenin pathways.

Caption: Experimental workflow for assessing synergy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and the MEK inhibitor individually.

Materials:

-

Cancer cell lines (e.g., SW480, SW620)

-

96-well plates

-

Complete cell culture medium

-

This compound and MEK inhibitor (e.g., Trametinib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[8]

-

Prepare serial dilutions of this compound and the MEK inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][9]

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][10]

-

Incubate the plate for at least 4 hours (or overnight) at 37°C to ensure complete solubilization.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Drug Synergy Analysis (Chou-Talalay Method)

This protocol is for determining the synergistic effect of the drug combination.[11]

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

This compound and MEK inhibitor

-

MTT assay reagents (as above)

-

CompuSyn software or other software for Chou-Talalay analysis

Procedure:

-

Based on the IC50 values obtained from the single-agent MTT assays, design a combination matrix with varying concentrations of this compound and the MEK inhibitor. A constant ratio design is often used.

-

Seed cells in 96-well plates as described in the MTT assay protocol.

-

Treat the cells with the single agents and their combinations at the predetermined concentrations.

-

After 72 hours of incubation, perform the MTT assay as described above to determine the cell viability for each condition.

-

Enter the dose-effect data into CompuSyn software. The software will calculate the Combination Index (CI).

-

CI < 1: Synergism

-

CI = 1: Additive effect

-

CI > 1: Antagonism[11]

-

Western Blotting for Phospho-ERK (p-ERK) and β-catenin

This protocol is for assessing the effect of the drug combination on the target signaling pathways.

Materials:

-

Treated cell lysates or tumor homogenates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-β-catenin, anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells treated with this compound, MEK inhibitor, or the combination for a specified time (e.g., 24 hours).

-

Determine the protein concentration of each lysate using a protein assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[1]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

To analyze total ERK or other proteins, the membrane can be stripped and re-probed with the respective primary antibodies.[1]

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the in vivo efficacy of the drug combination.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell lines for implantation

-

This compound and MEK inhibitor formulations for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment groups:

-

Vehicle control

-

This compound alone

-

MEK inhibitor alone

-

This compound + MEK inhibitor combination

-

-

Administer the drugs daily via oral gavage at the predetermined doses.[1]

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for p-ERK and β-catenin.

Conclusion

The combination of this compound and MEK inhibitors represents a rational and promising therapeutic strategy for cancers driven by aberrant RAS/MAPK signaling, particularly those that have developed resistance to MEK inhibitor monotherapy. The provided protocols offer a comprehensive framework for researchers to investigate and quantify the synergistic effects of this combination, elucidate the underlying molecular mechanisms, and evaluate its preclinical efficacy. Careful adherence to these methodologies will enable the generation of robust and reproducible data to further advance the development of this combination therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. verastem.com [verastem.com]

- 3. Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo | PLOS One [journals.plos.org]

- 4. Phase Ib Results of the Rational Combination of Selumetinib and Cyclosporin A in Advanced Solid Tumors with an Expansion Cohort in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - OAK Open Access Archive [oak.novartis.com]

- 6. Preclinical Activity of the Rational Combination of Selumetinib (AZD6244) in Combination with Vorinostat in KRAS-Mutant Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 9. mdpi.com [mdpi.com]

- 10. Predicting Drug Combination Index and Simulating the Network-Regulation Dynamics by Mathematical Modeling of Drug-Targeted EGFR-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Basroparib in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and solubilization of Basroparib (also known as STP1002) for use in laboratory research. This compound is a selective inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer.[1][2][3] Proper preparation and handling of this compound are crucial for obtaining accurate and reproducible experimental results.

Solubility of this compound

The solubility of this compound is a critical factor in the preparation of stock and working solutions for in vitro and in vivo experiments. Based on available data, this compound is readily soluble in dimethyl sulfoxide (DMSO).

| Solvent | Known Concentration | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | MedchemExpress[1] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Determine the required mass of this compound: The molecular weight of this compound is 421.4 g/mol . To prepare a 10 mM solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 421.4 g/mol * 1000 mg/g = 4.214 mg (Adjust the volume as needed, for example, for 1 mL of 10 mM stock, weigh out 4.214 mg of this compound).

-

Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or other contained environment.

-

Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for the cell line being used

-

Sterile serological pipettes and pipette tips

-

Sterile conical tubes

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, it is advisable to perform an intermediate dilution. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).

-

Final Working Solution: Prepare the final working concentration by diluting the intermediate or stock solution directly into the cell culture medium. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

-

Important: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in the Wnt/β-catenin Pathway

This compound selectively inhibits tankyrase 1 and 2.[3] In the canonical Wnt signaling pathway, tankyrase targets AXIN for degradation, which is a key component of the β-catenin destruction complex.[4] By inhibiting tankyrase, this compound stabilizes AXIN, promoting the degradation of β-catenin and thereby inhibiting the transcription of Wnt target genes involved in cell proliferation.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (STP1002) | PARP抑制剂 | MCE [medchemexpress.cn]

- 3. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]

Application Notes: Biomarker Analysis for Basroparib Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basroparib (formerly STP1002) is a selective, orally available tankyrase inhibitor that targets the Wnt/β-catenin signaling pathway.[1] The pathogenesis of many cancers, particularly colorectal cancer (CRC), is frequently driven by mutations in genes like Adenomatous Polyposis Coli (APC), which lead to the aberrant activation of this pathway.[1][2][3] this compound inhibits tankyrase isoforms TNKS1 and TNKS2, which are involved in the degradation of Axin, a key component of the β-catenin destruction complex.[1] By inhibiting tankyrase, this compound aims to stabilize this complex, promote β-catenin degradation, and subsequently reduce the transcription of Wnt target genes responsible for cancer cell proliferation.

These application notes provide a summary of clinical data for this compound, outline key biomarker analyses, and offer detailed protocols to assess treatment efficacy and pharmacodynamic response in a clinical trial setting.

Mechanism of Action: Wnt/β-catenin Signaling

In Wnt-activated cancers, tankyrase PARsylates (a type of post-translational modification) Axin, marking it for ubiquitination and proteasomal degradation. This dismantles the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α), allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF transcription factors, driving cell proliferation.[1] this compound inhibits the catalytic activity of tankyrase, preventing Axin degradation and restoring the function of the destruction complex.

References

- 1. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Evaluating the Efficacy of Basroparib in 3D Cancer Spheroids using VitroGel®

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately mimic the complex in vivo microenvironment of tumors compared to traditional two-dimensional (2D) monolayers. This increased physiological relevance is crucial for preclinical drug screening and mechanism of action studies. VitroGel® is a xeno-free, tunable hydrogel system that provides a biologically relevant and reproducible environment for 3D cell culture, closely mimicking the natural extracellular matrix (ECM).[1][2]

Basroparib (STP1002) is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the canonical Wnt/β-catenin signaling pathway.[3][4] Aberrant activation of this pathway, often due to mutations in genes like Adenomatous Polyposis Coli (APC), is a major driver in the pathogenesis of colorectal cancer (CRC) and other solid tumors.[3][4][5] By inhibiting tankyrase, this compound promotes the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes involved in cancer cell proliferation.[4] This application note provides a detailed protocol for utilizing the VitroGel® 3D hydrogel system to cultivate cancer cell spheroids and to assess the anti-tumor activity of this compound.

Materials and Methods

Key Reagents and Equipment

-

VitroGel® 3D (TheWell Bioscience, Cat# TWG001)

-

VitroGel® Dilution Solution (TheWell Bioscience, Cat# MS01-100)

-

This compound (Source to be specified by the researcher)

-

Cancer cell line of interest (e.g., APC-mutant colorectal cancer cell line)

-

Complete cell culture medium

-

96-well flat-bottom ultra-low attachment spheroid microplates

-

Cell viability/cytotoxicity assay kit (e.g., CellTiter-Glo® 3D Cell Viability Assay)

-

Phosphate-Buffered Saline (PBS)

-

Standard cell culture incubator (37°C, 5% CO2)

-

Microplate reader

-

Inverted microscope

Experimental Protocols

Protocol 1: Preparation of VitroGel® Hydrogel and 3D Cell Culture Seeding

This protocol outlines the steps for encapsulating cancer cells within the VitroGel® 3D matrix to form spheroids.

-

Preparation of VitroGel® Solution:

-

Bring VitroGel® 3D and VitroGel® Dilution Solution to room temperature.

-

To achieve the desired final hydrogel stiffness, dilute the VitroGel® 3D solution with the VitroGel® Dilution Solution. A 1:3 ratio (VitroGel®:Dilution Solution) is a good starting point for many cell lines, but this may require optimization.[2]

-

Mix the diluted VitroGel® solution gently by pipetting up and down. Avoid introducing air bubbles.

-

-

Cell Preparation:

-

Harvest cells from routine 2D culture and perform a cell count to determine cell concentration and viability.

-

Resuspend the cell pellet in complete cell culture medium to achieve a desired cell concentration. A starting concentration of 2 x 10^5 to 1 x 10^6 cells/mL in the final hydrogel-cell mixture is recommended, which may need to be optimized for the specific cell line.[6]

-

-

Encapsulation and Seeding:

-

Mix the diluted VitroGel® solution with the cell suspension at a 4:1 ratio (hydrogel:cell suspension).[2] This will result in the final desired cell concentration within the hydrogel.

-

Gently pipette the hydrogel-cell mixture up and down to ensure a homogeneous distribution of cells.

-

Dispense 50 µL of the hydrogel-cell mixture into each well of a 96-well ultra-low attachment spheroid microplate.

-

Allow the hydrogel to stabilize at room temperature for 15-20 minutes.[2][6]

-

-

Culture Maintenance:

-

Carefully add 100 µL of complete cell culture medium to the top of the hydrogel in each well.[2]

-

Incubate the plate at 37°C and 5% CO2.

-

Change the top medium every 2-3 days by carefully aspirating and replacing 50% of the medium.

-

Protocol 2: Treatment of 3D Spheroids with this compound

This protocol describes the application of this compound to the established 3D cancer spheroids.

-

Spheroid Formation:

-

Allow the encapsulated cells to form spheroids for 3-5 days. Spheroid formation can be monitored daily using an inverted microscope.

-

-

Preparation of this compound Working Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.

-

-

Drug Treatment:

-

Carefully remove 50 µL of the top medium from each well.

-

Add 50 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours, 96 hours, or longer).

-

Protocol 3: Assessment of Cell Viability and Cytotoxicity

This protocol details the use of a luminescent-based assay to quantify the effect of this compound on the viability of 3D spheroids.

-

Assay Preparation:

-

Prepare the cell viability reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® 3D).

-

-

Lysis and Signal Generation:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add a volume of the cell viability reagent equal to the volume of medium in the well (typically 100 µL).

-

Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value of this compound.

-

Data Presentation

The quantitative data generated from the cell viability assays should be summarized in a clear and structured table for easy comparison.

| Treatment Group | This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Relative to Vehicle) |

| Vehicle Control | 0 | 500,000 | 25,000 | 100% |

| This compound | 0.01 | 480,000 | 22,000 | 96% |

| This compound | 0.1 | 425,000 | 20,000 | 85% |

| This compound | 1 | 300,000 | 15,000 | 60% |

| This compound | 10 | 150,000 | 10,000 | 30% |

| This compound | 100 | 50,000 | 5,000 | 10% |

Visualizations

This compound Mechanism of Action: Wnt/β-catenin Signaling Pathway

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental Workflow: 3D Spheroid Assay with this compound in VitroGel®

Caption: Workflow for assessing this compound efficacy in 3D spheroids.

Conclusion